molecular formula C12H20N2 B3161333 N,N-Dimethyl-4-[(propylamino)methyl]aniline CAS No. 869942-59-6

N,N-Dimethyl-4-[(propylamino)methyl]aniline

Cat. No.: B3161333
CAS No.: 869942-59-6
M. Wt: 192.3 g/mol
InChI Key: BJMFUJRZOQGYSF-UHFFFAOYSA-N
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Description

Contextualization within Amine-Containing Organic Frameworks

N,N-Dimethyl-4-[(propylamino)methyl]aniline is a trifunctional molecule, incorporating a tertiary aromatic amine (N,N-dimethylaniline moiety), a secondary aliphatic amine (propylamine moiety), and a reactive benzylic methylene (B1212753) bridge. This unique combination of functional groups positions it within several important classes of amine-containing organic frameworks.

Substituted Anilines: The core of the molecule is a substituted aniline (B41778). Aniline and its derivatives are fundamental building blocks in organic synthesis, renowned for their nucleophilicity and their ability to undergo a wide range of chemical transformations. The N,N-dimethyl group significantly increases the electron-donating character of the amino group, which in turn activates the aromatic ring towards electrophilic substitution. fiveable.me

Polyamines: The presence of two amine functionalities, one tertiary and one secondary, classifies it as a diamine. Polyamines are crucial in various biological and chemical processes, often acting as chelating agents, bases, and building blocks for more complex structures. The differing basicities and steric environments of the two nitrogen atoms in this compound suggest the potential for selective chemical reactions.

Mannich Bases and their Analogues: Structurally, the compound resembles a Mannich base, which is typically formed from the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. While not a classical Mannich base itself, the -(CH2)-NRR' linkage is a key feature. These types of structures are known to have interesting pharmacological activities and are used as precursors in the synthesis of more complex molecules.

The strategic placement of these functional groups on a benzene (B151609) ring creates a molecule with a defined geometry and electronic properties, making it a candidate for inclusion in more complex architectures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the amine functionalities can serve as coordination sites or catalytic centers.

Historical Perspectives on Related Aniline Derivatives in Chemical Research

The study of aniline and its derivatives has a rich history, dating back to the 19th century. Initially isolated from the destructive distillation of indigo (B80030) in 1826, aniline quickly became a cornerstone of the burgeoning synthetic dye industry. wikipedia.org The discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856, was a pivotal moment that spurred extensive research into the chemical reactivity of aniline and its derivatives. wikipedia.org

This early focus on dyes led to the development of a vast array of substituted anilines, each with unique color properties. N,N-dimethylaniline, a closely related precursor to the title compound, was first synthesized in 1850 by A. W. Hofmann by heating aniline with iodomethane. wikipedia.org It proved to be a valuable intermediate in the synthesis of triarylmethane dyes like malachite green and crystal violet. wikipedia.org

Beyond dyes, the 20th century saw the applications of aniline derivatives expand into pharmaceuticals, polymers, and agriculture. The development of sulfa drugs, the first class of synthetic antibiotics, was a direct result of research into aniline-based dyes. In materials science, N,N-dimethylaniline and its derivatives have been employed as polymerization accelerators for resins and as antioxidants in rubber. chemicalbook.com The continuous exploration of new functionalization methodologies for the aniline core remains an active area of research, aiming to create novel molecules with tailored properties for modern applications. uva.nlresearchgate.netnih.gov

Significance and Emerging Research Trajectories of this compound

While specific research on this compound is limited, its potential significance and promising research directions can be inferred from the known chemistry of its constituent parts.

Potential Applications:

Materials Science: The amine functionalities make this compound a candidate for use as a monomer or cross-linking agent in the synthesis of polymers. The tertiary amine could act as a catalyst for polymerization reactions, while the secondary amine could be incorporated into the polymer backbone. Its structure also suggests potential as a ligand for the formation of coordination polymers or metal-organic frameworks with interesting catalytic or gas-adsorption properties.

Synthetic Chemistry: This compound could serve as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the tertiary and secondary amines could be exploited to achieve selective functionalization. The benzylic position of the methylene group also offers a site for further chemical modification.

Emerging Research Trajectories:

Synthesis and Characterization: A primary research trajectory would be the development of an efficient and scalable synthesis of this compound. A plausible route would be the reductive amination of N,N-dimethyl-4-formylaniline with propylamine (B44156). researchgate.netnih.govkoreascience.krorgsyn.org Detailed characterization using modern spectroscopic techniques such as NMR and mass spectrometry would be essential to confirm its structure and purity. hmdb.caresearchgate.netchemicalbook.comnist.govresearchgate.net

Exploration of Chemical Reactivity: A systematic study of the reactivity of the different functional groups would be crucial. This would involve exploring electrophilic aromatic substitution reactions on the aniline ring, as well as reactions at the secondary and tertiary amine centers.

Investigation of Biological Activity: Screening this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties, could lead to the discovery of new drug candidates.

Development of Novel Materials: Investigating the use of this compound as a monomer, ligand, or functional additive in the creation of new polymers, MOFs, or other advanced materials could open up new avenues in materials science.

Physicochemical Data of Structurally Related Compounds:

To provide context, the following table presents data for N,N-dimethylaniline, a core component of the title compound.

PropertyValue
Molecular Formula C8H11N
Molar Mass 121.18 g/mol
Appearance Colorless to yellowish oily liquid
Density 0.956 g/mL at 20 °C
Boiling Point 192–194 °C
Melting Point 2–2.45 °C
Solubility in Water Insoluble
Basicity (pKa of conjugate acid) 5.02 (in water)

Data sourced from wikipedia.orgchemicalbook.comfoodb.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-(propylaminomethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h5-8,13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMFUJRZOQGYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,n Dimethyl 4 Propylamino Methyl Aniline and Its Congeners

Strategies for Carbon-Nitrogen Bond Formation on the Aniline (B41778) Core

Reductive Amination Approaches to the Propylamino Substituent

Reductive amination is a highly effective and widely used method for the formation of amines, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of N,N-Dimethyl-4-[(propylamino)methyl]aniline, the most direct approach involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with propylamine (B44156).

This transformation is typically carried out as a one-pot procedure. youtube.com A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. Common reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and borohydride exchange resin (BER). koreascience.kr Catalytic hydrogenation over palladium or platinum is another viable, albeit sometimes less chemoselective, option. youtube.com Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance for a wide range of functional groups.

The general reaction scheme is as follows:

Step 1 (Imine Formation): 4-(N,N-dimethylamino)benzaldehyde reacts with propylamine, typically under slightly acidic conditions to catalyze the dehydration, forming an N-propyl imine intermediate.

Step 2 (Reduction): The imine is then reduced by a hydride agent to yield the final secondary amine product, this compound.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent pH Conditions Key Advantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol Mildly Acidic (pH ~5-6) Effective for a wide range of substrates.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, 1,2-Dichloroethane Non-aqueous, slightly acidic Mild, non-toxic, high chemoselectivity. researchgate.net
Borohydride Exchange Resin (BER) Ethanol Neutral/Acidic Simple work-up, less toxic alternative to NaBH₃CN. koreascience.kr
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, Methanol Neutral "Green" method, but may reduce other functional groups.

Palladium-Catalyzed Amination (Buchwald-Hartwig Type) for Analogous Structures

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of aryl halides or triflates with amines. wikipedia.orglibretexts.org While not a direct method to synthesize the target compound's specific side chain in one step, it is a critical methodology for preparing a vast array of analogous structures and key intermediates.

For instance, this reaction can be used to couple 4-halo-N,N-dimethylaniline (where the halogen is typically Br or Cl) with various primary or secondary amines. The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and, most importantly, the phosphine ligand. nih.gov Sterically hindered and electron-rich ligands are generally the most effective. wikipedia.org

A typical catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the synthesis of a wide range of N-aryl compounds that are otherwise difficult to access. wikipedia.org

Table 2: Common Ligands for Buchwald-Hartwig Amination of Aryl Chlorides

Ligand Catalyst Precursor Typical Base Key Features
XPhos Pd₂(dba)₃ K₃PO₄ High activity for a broad range of substrates, including aryl chlorides. organic-chemistry.org
CyPFtBu (Josiphos) Pd(OAc)₂ NaOtBu Effective for sterically hindered heteroaryl chlorides. nih.gov
AdBrettPhos Pd G3 Precatalyst LHMDS High efficiency for coupling with ammonia equivalents. researchgate.net
tBuBrettPhos Pd₂(dba)₃ K₃PO₄ Efficient for coupling aryl triflates with pyrazole derivatives. researchgate.net

Alternative Synthetic Routes to the Aminoalkyl Side Chain

Beyond direct reductive amination of a pre-existing aldehyde, the aminoalkyl side chain can be constructed through multi-step sequences. One common strategy involves the reduction of a nitrile. For example, 4-cyano-N,N-dimethylaniline can be reduced to 4-(aminomethyl)-N,N-dimethylaniline. This primary amine can then be selectively N-alkylated with a propyl halide or via reductive amination with propanal to yield the target compound. The initial hydrogenation of the cyano group is often achieved using catalysts like palladium on charcoal (Pd/C). nih.gov

Another versatile approach begins with the conversion of a carboxylic acid. 4-(N,N-dimethylamino)benzoic acid can be converted to an amide by reaction with propylamine using a coupling agent. Subsequent reduction of this amide, for instance with lithium aluminum hydride (LiAlH₄), would furnish this compound.

Functional Group Interconversion Strategies on the Aromatic Scaffold

Modifications to the aniline ring itself or the existing tertiary amine can generate a library of related compounds. These strategies rely on the inherent reactivity of the N,N-dimethylaniline scaffold.

Regioselective Substitution Reactions on the Aniline Ring

The N,N-dimethylamino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution. This allows for the regioselective introduction of various functional groups onto the aniline ring.

Halogenation: The high reactivity of the N,N-dimethylaniline ring allows for facile halogenation. For instance, treatment of N,N-dimethylaniline N-oxides with thionyl bromide results in highly selective bromination at the para position. nih.gov In contrast, using thionyl chloride can lead to predominantly ortho-chlorination. nih.gov

Nitration: Direct nitration of N,N-dimethylaniline with a mixture of nitric and sulfuric acid can be complex. Under strongly acidic conditions, the dimethylamino group is protonated to form an anilinium ion (-N⁺H(CH₃)₂), which is a deactivating, meta-directing group. stackexchange.com This leads to the formation of the meta-nitro product. To achieve para-nitration, nitrosation at the para position with nitrous acid followed by oxidation is a common strategy. du.ac.in

Friedel-Crafts Reactions: The strong activation by the dimethylamino group facilitates Friedel-Crafts type reactions. For example, alkylation of N,N-dialkylanilines with β-nitrostyrenes using a deep eutectic solvent has been shown to be highly regioselective, yielding only the para-substituted products. researchgate.net

Alkylation and Arylation of the Tertiary Amine Moiety

The tertiary dimethylamino group is nucleophilic and can undergo further reactions.

Alkylation: The nitrogen atom can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. These salts can serve as intermediates in various transformations or as phase-transfer catalysts.

Oxidative C-H Functionalization: Recent advances in photoredox catalysis have enabled the direct functionalization of the C(sp³)–H bonds of the N-methyl groups. For example, a copper-benzophenone complex can photocatalyze the alkylation of the α-amino C–H bonds of anilines with Michael acceptors, offering a novel way to elaborate the structure. scispace.com This allows for the formation of a new carbon-carbon bond on one of the methyl groups of the N,N-dimethylamino moiety.

Green Chemistry Principles in this compound Synthesis

Solvent-Free or Aqueous Medium Synthetic Protocols

The development of solvent-free or aqueous-based synthetic methods for this compound represents a significant advancement in sustainable chemical manufacturing. Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Synthetic protocols conducted in aqueous media can significantly reduce the reliance on volatile organic compounds (VOCs), which are major contributors to air pollution and pose health risks.

Solvent-free, or solid-state, reactions offer another avenue for greener synthesis. By eliminating the solvent altogether, these methods can lead to higher reaction rates, reduced waste, and simplified purification processes. Research into microwave-assisted organic synthesis (MAOS) has shown promise for conducting reactions in the absence of a solvent, often leading to dramatically reduced reaction times and increased yields. While specific protocols for this compound are not extensively documented in publicly available literature, the principles of aqueous and solvent-free synthesis are broadly applicable to the synthesis of its structural class.

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, and the development of efficient, selective, and recyclable catalysts is paramount for the sustainable production of this compound. The focus is on replacing stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives that can facilitate the desired transformation in small quantities and be reused over multiple cycles.

Recent advancements in catalysis have centered on the use of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated from the reaction mixture, simplifying product purification and catalyst recycling. For the synthesis of substituted anilines, research has explored the use of metal-supported catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3), for key steps like reductive amination. The development of nanocatalysts also presents opportunities for enhanced catalytic activity and selectivity due to their high surface-area-to-volume ratio. The table below summarizes catalyst types being explored for analogous reactions.

Catalyst TypeAdvantagesPotential Application in Synthesis
Heterogeneous Catalysts (e.g., Pd/C)Easy separation, reusability, reduced waste.Reductive amination of an aldehyde with propylamine.
Homogeneous Catalysts (e.g., Rh-phosphine complexes)High selectivity and activity under mild conditions.Asymmetric hydrogenation for stereocontrol.
Biocatalysts (e.g., Enzymes)High specificity, biodegradable, operates in mild conditions.Selective functional group transformations.
NanocatalystsHigh surface area, enhanced reactivity and selectivity.Improving efficiency of various synthetic steps.

Reaction Mechanisms and Pathways of N,n Dimethyl 4 Propylamino Methyl Aniline

Electrophilic Aromatic Substitution Dynamics of the Aniline (B41778) Ring

The aniline ring in N,N-Dimethyl-4-[(propylamino)methyl]aniline is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the powerful N,N-dimethylamino group and the 4-[(propylamino)methyl] substituent.

The regiochemical outcome of electrophilic substitution on the benzene (B151609) ring is governed by the electronic properties of the existing substituents. The N,N-dimethylamino group is a potent activating group and a strong ortho, para-director. This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic π-system through resonance, thereby increasing the electron density at the ortho and para positions. lkouniv.ac.in

The 4-[(propylamino)methyl] group, being an alkyl-based substituent, is also an activating group, primarily through a positive inductive effect (+I). As the para position is already occupied by this group, any incoming electrophile is directed to the positions that are ortho to the strongly directing N,N-dimethylamino group (positions 2 and 6 on the ring). The combined electron-donating effects of both substituents make the ring significantly more nucleophilic than benzene itself. In strongly acidic conditions, such as those used for nitration, the dimethylamino group can be protonated. This protonated form, -N+(H)(CH₃)₂, becomes a meta-directing deactivator through a strong inductive effect. rsc.org

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent GroupPosition on RingElectronic EffectActivating/DeactivatingDirecting Influence
-N(CH₃)₂1+R > -IStrongly Activatingortho, para
-CH₂NH(propyl)4+IActivatingortho, para
-N+(H)(CH₃)₂1 (in acid)-IStrongly Deactivatingmeta

The rate of electrophilic aromatic substitution in this compound is expected to be substantially faster than that of benzene. This heightened reactivity is a direct consequence of the stabilization of the cationic intermediate (the arenium ion or sigma complex) by the two electron-donating groups. libretexts.org The N,N-dimethylamino group, in particular, can stabilize the positive charge on the ring via resonance, which significantly lowers the activation energy of the rate-determining step. lkouniv.ac.in

Under typical kinetic control (lower temperatures), the substitution will occur at the most nucleophilic sites, which are the positions ortho to the dimethylamino group. Thermodynamic control, which favors the most stable product, would also likely result in ortho-substitution, as there are no significant steric or electronic factors favoring an alternative, more stable isomer. However, poly-substitution can be a competing reaction due to the highly activated nature of the ring, similar to other activated anilines. lkouniv.ac.in

Nucleophilic Reactivity of the Amine Centers

The molecule possesses two distinct nitrogen centers, each with a lone pair of electrons, rendering them nucleophilic and basic. The reactivity of these centers is influenced by their electronic environment (aliphatic vs. aromatic) and steric hindrance.

There are two basic sites in the molecule: the tertiary nitrogen of the dimethylamino group and the secondary nitrogen of the propylamino group. The basicity of an amine is determined by the availability of its nitrogen lone pair to accept a proton.

N,N-Dimethylamino Group (Aniline Nitrogen): This nitrogen is part of an aromatic system. Its lone pair is delocalized into the benzene ring through resonance, which reduces its availability for protonation. libretexts.org Consequently, N,N-dialkylanilines are significantly weaker bases than their aliphatic counterparts. The pKa of the conjugate acid of N,N-dimethylaniline is approximately 5.0. hmdb.ca

Propylamino Group (Alkylamine Nitrogen): This nitrogen is part of a secondary alkylamine. The lone pair is localized on the nitrogen atom, and the attached alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. libretexts.org Secondary alkylamines are generally more basic than primary or tertiary amines in aqueous solution, with typical pKa values for their conjugate acids in the range of 10.5 to 11.0. libretexts.org

Therefore, the propylamino nitrogen is the more basic center and will be preferentially protonated in an acidic medium.

Interactive Data Table: Comparison of Amine Basicity

Amine Center in MoleculeAmine TypeKey Factors Influencing BasicityExpected pKa of Conjugate Acid
Propylamino NitrogenSecondary AliphaticLocalized lone pair; +I effect of alkyl groups~10.5 - 11.0
Dimethylamino NitrogenTertiary AromaticDelocalized lone pair (resonance); -I effect of phenyl ring~5.0

Both acylation and alkylation are nucleophilic substitution reactions that occur at the amine centers. Due to the significant difference in nucleophilicity and steric hindrance between the two nitrogen atoms, these reactions are expected to be highly selective.

The secondary propylamino group is a much stronger nucleophile than the tertiary dimethylamino group, whose lone pair is less available. Furthermore, the secondary amine has a replaceable hydrogen atom, making it amenable to reactions like acylation to form amides. Selective N-alkylation of aromatic amines can be challenging due to over-alkylation, but the higher reactivity of the secondary aliphatic amine would favor its reaction over the tertiary aniline. researchgate.net Therefore, reactions with acylating agents (e.g., acyl chlorides, anhydrides) or alkylating agents (e.g., alkyl halides) will predominantly occur at the nitrogen of the propylamino moiety. organic-chemistry.org

Oxidation-Reduction Chemistry of the this compound System

The electron-rich nature of the this compound system makes it susceptible to oxidation. Oxidation can occur at the tertiary aniline nitrogen, the aromatic ring, or the secondary amine. The most readily oxidized site is typically the N,N-dimethylamino group.

Studies on N,N-dimethylaniline and its para-substituted derivatives, such as N,N-dimethyl-p-toluidine, show that anodic oxidation proceeds via an initial one-electron transfer to form a radical cation. acs.orgnih.gov This radical cation is the key intermediate that dictates the subsequent reaction pathway. For N,N-dimethyl-p-toluidine, where the para position is blocked, the radical cation can undergo further reactions, including deprotonation at the para-methyl group, leading to the formation of aldehydes and acids. acs.org

For this compound, a similar one-electron oxidation at the tertiary amine is expected. The resulting radical cation could potentially undergo several transformations:

Deprotonation: Loss of a proton from the methylene (B1212753) bridge of the para-substituent.

Dimerization: Coupling with another radical cation, although this is less likely due to the blocked para position.

N-Dealkylation: Under certain oxidative conditions, cleavage of one of the N-methyl groups can occur. libretexts.org

The secondary amine can also be oxidized, but typically under more vigorous conditions, potentially leading to imines or other decomposition products.

Interactive Data Table: Potential Oxidation Products

Oxidation SiteReagents/ConditionsLikely IntermediatePotential Final Product(s)
Tertiary Aniline NitrogenElectrochemical oxidation, Chemical oxidantsRadical CationProducts from deprotonation or N-dealkylation
Methylene Bridge (-CH₂-)Stronger oxidantsCarbon-centered radicalBenzaldehyde derivative
Secondary Propylamine (B44156) NitrogenVigorous oxidationIminium ionImine, Amide (if further oxidized)

Oxidative Coupling Reactions and Product Characterization

Oxidative coupling reactions of aromatic amines, such as derivatives of aniline, are a well-established method for the formation of new carbon-carbon and carbon-nitrogen bonds, often leading to the synthesis of dyes and other functional materials. arabjchem.orgresearchgate.net In the case of this compound, the presence of the electron-donating dimethylamino and (propylamino)methyl groups activates the aromatic ring, making it susceptible to oxidative coupling.

The general mechanism for the oxidative coupling of anilines often involves the formation of a radical cation intermediate upon treatment with a suitable oxidant. arabjchem.org For instance, the reaction of anilines with an oxidant like potassium dichromate in an acidic medium can lead to the formation of colored condensation products. researchgate.netrdd.edu.iqresearchgate.net The mechanism is proposed to proceed through a nucleophilic substitution reaction, where the aromatic ring of one aniline molecule attacks the amino group of another, which has been partially protonated. arabjchem.orgresearchgate.net

While specific studies on the oxidative coupling of this compound are not extensively detailed in the reviewed literature, analogous reactions with similar compounds, such as 4-amino-N,N-dimethylaniline, provide insight into the expected products. researchgate.netrdd.edu.iqresearchgate.net The oxidative coupling of 4-amino-N,N-dimethylaniline with various anilines in the presence of potassium dichromate yields highly colored violet and reddish-violet condensation products. researchgate.netrdd.edu.iq

The characterization of such oxidative coupling products typically involves a combination of spectroscopic techniques.

Spectroscopic MethodExpected Observations for Oxidative Coupling Products
Infrared (IR) Spectroscopy Appearance or shifting of N-H stretching bands, changes in the aromatic C-H and C=C stretching regions.
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Complex aromatic signals due to the coupled rings, signals for the alkyl groups on the nitrogen atoms.
Elemental Analysis (CHN) Provides the empirical formula to confirm the composition of the newly formed larger molecule.

These analyses confirm the formation of dimeric or oligomeric structures resulting from the coupling reaction. The specific products formed would depend on the reaction conditions, including the oxidant used and the stoichiometry of the reactants.

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of this compound is primarily dictated by the oxidation of the tertiary dimethylamino group attached to the aromatic ring. The electrochemical oxidation of N,N-dimethylaniline and its derivatives has been a subject of significant study. acs.org

The initial step in the anodic oxidation of N,N-dimethylaniline is a one-electron transfer to form a cation radical. acs.org This intermediate is highly reactive and can undergo subsequent chemical reactions, most commonly a tail-to-tail (para-para) coupling to form N,N,N',N'-tetramethylbenzidine (TMB). The formation of this dimer is a result of the radical cation's instability.

The redox potential for the oxidation of substituted N,N-dimethylanilines is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.netcdnsciencepub.com The (propylamino)methyl group at the para position of this compound is an electron-donating group, and therefore, this compound is expected to have a lower oxidation potential compared to unsubstituted N,N-dimethylaniline.

The table below presents typical oxidation potentials for some substituted anilines, providing a reference for the expected redox behavior of the target compound.

CompoundOxidation Potential (Ep/2, V vs. SCE)
Aniline+0.93
N,N-Dimethylaniline+0.78
4-Methoxy-N,N-dimethylaniline+0.63
4-Nitro-N,N-dimethylaniline+1.08

Data compiled from various sources for illustrative purposes. The exact potential for this compound would require experimental determination.

C-H Activation and Functionalization Strategies Adjacent to Amine Groups

The selective functionalization of C-H bonds adjacent to amine groups (α-amino C-H bonds) is a powerful tool in organic synthesis for the construction of complex nitrogen-containing molecules. In this compound, there are several such C-H bonds: the methyl groups of the dimethylamino moiety and the methylene group of the (propylamino)methyl substituent.

Recent advances in catalysis have enabled the development of various strategies for the activation and functionalization of these otherwise unreactive C-H bonds. These methods can be broadly categorized into metal-catalyzed and metal-free approaches.

One prominent metal-free strategy involves the temporary oxidation of the dialkylaniline to its corresponding N-oxide. nih.govsemanticscholar.orgacs.org This increases the electrophilicity of the aromatic ring and can facilitate intramolecular rearrangements or intermolecular reactions, leading to the introduction of new functional groups. For instance, treatment of N,N-dialkylaniline N-oxides with various reagents can lead to the formation of aminophenols, aminoarylsulfonates, and alkylated anilines. nih.govsemanticscholar.orgacs.org

Catalytic approaches often employ transition metals to achieve site-selective C-H functionalization. While direct catalytic C-H activation adjacent to the amine in N,N-dialkylanilines is an ongoing area of research, related transformations in trialkylamines have been reported. These methods often proceed through the formation of an iminium ion or an enamine intermediate. For example, a cooperative catalytic system involving a Lewis acid and a chiral co-catalyst can promote the β-C(sp³)–H functionalization of N-alkylamines for the synthesis of enantiomerically enriched β-substituted amines. nih.gov

The table below summarizes some general strategies applicable to the C-H functionalization adjacent to amine groups.

StrategyDescriptionPotential Application to the Target Molecule
Oxidation to N-oxide followed by rearrangement The dimethylamino group is oxidized to an N-oxide, which can then undergo a cdnsciencepub.commdpi.com- or cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement to introduce a functional group at the ortho position of the aromatic ring or on one of the methyl groups.Functionalization of the aromatic ring or the N-methyl groups.
Photoredox Catalysis Generation of an α-amino radical via single-electron transfer, which can then react with various coupling partners.Functionalization of the N-methyl groups or the methylene group of the propylamino moiety.
Transition Metal Catalysis Directed C-H activation using a directing group or direct C-H insertion by a metal catalyst.While challenging, could potentially lead to selective functionalization of the C-H bonds adjacent to the nitrogen atoms.

These strategies offer potential pathways to modify the structure of this compound, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 4 Propylamino Methyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for the structural elucidation of organic molecules in solution. weebly.comjchps.comomicsonline.org For a molecule such as N,N-Dimethyl-4-[(propylamino)methyl]aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR (2D COSY, HSQC, HMBC) for Complete Structural Assignment

A complete structural assignment for this compound relies on correlating signals observed in the 1D ¹H and ¹³C NMR spectra. While 1D spectra provide information on the chemical environment of each nucleus, 2D experiments establish connectivity between them. weebly.comresearchgate.net

Predicted ¹H and ¹³C Chemical Shifts: Based on known substituent effects and data for analogous structures like N,N-dimethylaniline, the chemical shifts for this compound can be predicted. The N,N-dimethyl group and the alkylamino-methyl substituent are electron-donating, influencing the chemical shifts of the aromatic protons and carbons. mdpi.comrsc.org

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
1-~150.5Quaternary carbon attached to N(CH₃)₂
2, 6~6.7~112.5Aromatic CH, ortho to N(CH₃)₂
3, 5~7.2~129.5Aromatic CH, meta to N(CH₃)₂
4-~128.0Quaternary carbon attached to CH₂
7 (N(CH₃)₂)~2.9~40.5N-methyl groups
8 (Ar-CH₂)~3.6~54.0Benzylic methylene (B1212753)
9 (NH)Broad, ~1.5-2.5-Amine proton, variable shift
10 (NH-CH₂)~2.5~51.0Propyl methylene adjacent to NH
11 (CH₂-CH₃)~1.5~23.0Central propyl methylene
12 (CH₃)~0.9~11.5Terminal propyl methyl

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. e-bookshelf.de For this molecule, COSY would show a clear correlation pathway through the n-propyl group: H-10 ↔ H-11 ↔ H-12. It would also show a correlation between the ortho (H-2/6) and meta (H-3/5) aromatic protons.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). e-bookshelf.de It is invaluable for assigning carbon signals. For instance, the proton signal at ~2.9 ppm would show a cross-peak to the carbon signal at ~40.5 ppm, definitively assigning them to the N-methyl groups (C7).

The N-methyl protons (H-7) correlating to the aromatic carbons C-1 and C-2/6.

The benzylic protons (H-8) correlating to the aromatic carbons C-3/5, C-4, and the propyl carbon C-10.

The aromatic protons H-3/5 correlating to the benzylic carbon C-8 and the quaternary carbon C-1.

Key Expected 2D NMR Correlations for Structural Assignment
ExperimentCorrelating Protons (¹H)Correlating Nuclei (¹H or ¹³C)Information Gained
COSY H-2/6H-3/5Confirms aromatic spin system.
H-10, H-11, H-12H-11 (from H-10, H-12), H-10/H-12 (from H-11)Confirms propyl chain connectivity.
HSQC H-7C-7Assigns N-methyl groups.
H-8C-8Assigns benzylic methylene group.
H-10, H-11, H-12C-10, C-11, C-12Assigns all carbons in the propyl chain.
HMBC H-7 (N-CH₃)C-1, C-2/6Connects N-methyl groups to the aromatic ring.
H-8 (Ar-CH₂)C-4, C-3/5, C-10Connects the benzylic bridge to the aromatic ring and the propylamino group.
H-3/5C-1, C-4, C-8Confirms aromatic ring substitution pattern.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. researchgate.net In this compound, rotation around the aryl-N(CH₃)₂ bond (C1-N bond) is of particular interest.

Due to partial double-bond character arising from the delocalization of the nitrogen lone pair into the aromatic π-system, rotation around this bond can be hindered. At low temperatures, this rotation may become slow enough on the NMR timescale for distinct signals to be observed for environments that are averaged at room temperature. For example, the two N-methyl groups or the two ortho-protons (H-2 and H-6) could become chemically non-equivalent.

By acquiring a series of ¹H NMR spectra at different temperatures, one can observe the broadening of the signals as the rate of rotation slows, followed by their coalescence into a single broad peak at a specific temperature (the coalescence temperature, Tc). At even lower temperatures, two distinct signals may resolve. From the coalescence temperature and the chemical shift difference (Δν) between the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative data on the conformational dynamics of the molecule.

Solid-State NMR for Crystalline Forms or Adsorbed States

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (SSNMR) offers detailed insights into the molecular structure and packing in the crystalline state. nih.gov This is particularly important for identifying and characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.orgnih.goveuropeanpharmaceuticalreview.comjeol.com

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C SSNMR spectra can be obtained. nih.gov In the solid state, the observed chemical shift is highly sensitive to the local electronic environment, which is influenced by both the molecular conformation and intermolecular interactions (crystal packing). researchgate.net

If this compound were to exist as different polymorphs, each form would likely exhibit a unique ¹³C CP/MAS spectrum. Subtle differences in bond angles, dihedral angles, or intermolecular hydrogen bonding in the crystal lattice would lead to distinct chemical shifts for the carbon atoms. A single peak in the solution-state ¹³C NMR spectrum for a specific carbon might split into multiple peaks in the solid-state spectrum if there are multiple crystallographically inequivalent molecules in the unit cell. Therefore, SSNMR is an essential tool for characterizing the solid form of the compound and detecting any potential polymorphic impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected ion, is used to elucidate the molecular structure by analyzing the resulting fragment ions.

Mechanistic Interpretation of Ion Fragmentation Patterns

For this compound (MW = 206.31), the protonated molecule [M+H]⁺ would have an exact m/z of 207.1859. Under collision-induced dissociation (CID), this ion is expected to undergo characteristic fragmentation pathways, primarily dictated by the stability of the resulting fragment ions and neutral losses. The fragmentation of protonated benzylamines is well-studied and provides a strong basis for predicting the behavior of this molecule. acs.orgresearchgate.net

The most prominent fragmentation pathway for this class of compounds is typically benzylic cleavage. This involves the cleavage of the C8-N bond, which is benzylic to the aromatic ring and alpha to the propylamino nitrogen. This cleavage is highly favorable as it leads to the formation of a very stable, resonance-delocalized N,N-dimethylaminobenzyl cation or its tropylium (B1234903) ion equivalent.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The most favorable pathway involves the cleavage of the C8-N bond, leading to the loss of neutral propylamine (B44156) (CH₃CH₂CH₂NH₂, MW = 59.11) and the formation of the N,N-dimethylaminobenzyl cation at m/z 148.1121 . This fragment is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the propylamino nitrogen (C10-C11 bond) can lead to the loss of an ethyl radical (•CH₂CH₃) to form an iminium ion fragment at m/z 178.1437 .

Loss of N,N-dimethylaniline moiety: Another possible, though less common, fragmentation could involve cleavage leading to a propylaminomethyl cation at m/z 72.0808 .

Predicted m/zProposed FormulaProposed Fragmentation Pathway
207.1859[C₁₄H₂₃N₂]⁺Protonated Molecular Ion [M+H]⁺
148.1121[C₁₀H₁₄N]⁺Benzylic cleavage with loss of neutral propylamine (CH₃CH₂CH₂NH₂)
178.1437[C₁₂H₁₈N₂]⁺Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃)

Isotopic Labeling Studies for Mass Spectral Analysis

Isotopic labeling is a definitive technique used to confirm proposed fragmentation mechanisms. researchgate.net By replacing one or more atoms in the molecule with a heavier isotope (e.g., hydrogen with deuterium (B1214612), ²H or D), the mass of the resulting fragments can be tracked, providing unambiguous evidence for how the molecule breaks apart. nih.gov

To validate the proposed benzylic cleavage pathway for this compound, a specifically labeled analogue could be synthesized where the two benzylic protons at the C8 position are replaced with deuterium.

Labeled Compound: N,N-Dimethyl-4-[(propylamino)dideuteriomethyl]aniline.

Expected [M+D]⁺: The mass of the protonated (or deuterated) molecular ion would increase by two units to m/z 209.1984.

Fragmentation Analysis: If the proposed benzylic cleavage mechanism is correct, the resulting N,N-dimethylaminobenzyl cation fragment would retain the two deuterium atoms. Therefore, this fragment would be observed at m/z 150.1246 (a shift of +2 Da from the unlabeled m/z 148.1121). The neutral loss would remain propylamine (m/z 59).

The observation of this specific mass shift in the MS/MS spectrum of the deuterium-labeled compound would provide conclusive proof of the proposed benzylic cleavage mechanism, confirming that the C8 methylene group remains attached to the aromatic ring during this primary fragmentation event.

Based on a comprehensive review of available scientific literature, detailed experimental data specifically for the compound this compound is not sufficiently available to construct the in-depth analysis requested in the provided outline. Advanced spectroscopic and structural elucidation data, including specific X-ray crystallographic structures, detailed vibrational mode assignments, in-situ reaction monitoring, and electronic absorption/emission spectra for this exact molecule, are not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline and focuses solely on this compound. Any attempt to do so would require making unsubstantiated assumptions or using data from related but distinct compounds, which would violate the core instructions of the request.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Chromophore Analysis and Electronic Transitions

The primary chromophore in this compound is the substituted benzene (B151609) ring, specifically a p-disubstituted N,N-dimethylaniline system. The electronic spectrum of this compound is expected to be dominated by π → π* transitions characteristic of the aromatic system, significantly modulated by the presence of two distinct amino substituents.

The N,N-dimethylamino group acts as a potent electron-donating group (auxochrome) through resonance (n-π conjugation), increasing the energy of the highest occupied molecular orbital (HOMO) and shifting the absorption bands to longer wavelengths (bathochromic shift) compared to benzene. spcmc.ac.in The (propylamino)methyl group, while also containing a nitrogen atom with a lone pair, is expected to have a less direct, primarily inductive, electron-donating effect on the π-system of the benzene ring due to the insulating methylene (-CH2-) bridge.

The electronic transitions of this compound can be characterized as follows:

π → π Transitions:* These transitions, inherent to the benzene ring, are responsible for the primary absorption bands. The presence of the powerful N,N-dimethylamino donor group is anticipated to cause a significant red-shift of these bands. For comparison, aniline (B41778) exhibits absorption bands that are shifted to longer wavelengths relative to benzene due to the auxochromic effect of the amino group. spcmc.ac.in

Intramolecular Charge-Transfer (ICT) Transitions: The molecule possesses a "push-pull" character, with the N,N-dimethylamino group serving as the electron donor and the (propylamino)methyl group, to a lesser extent, also contributing to the electron density of the aromatic ring. This electronic arrangement facilitates an intramolecular charge-transfer (ICT) transition upon photoexcitation. In this transition, electron density is transferred from the amino substituents to the π-system of the benzene ring. Such ICT bands are typically broad and highly sensitive to the surrounding environment. In related donor-acceptor systems, these transitions are well-documented. acs.orgresearchgate.net

The introduction of alkyl groups on the nitrogen atom of aniline, such as in N,N-dimethylaniline, is known to further enhance the electron-donating ability of the amino group, leading to an additional bathochromic shift. It is therefore expected that this compound will exhibit its primary absorption bands at longer wavelengths than aniline and N-methylaniline.

Solvent Effects on Optical Properties

The optical properties, particularly the absorption and fluorescence spectra, of molecules with significant intramolecular charge-transfer character are highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. It is anticipated that this compound will exhibit pronounced solvatochromic behavior.

The ground state of this compound is relatively nonpolar. However, upon absorption of a photon and promotion to an excited state, a significant redistribution of electron density occurs, leading to a more polar excited state with a larger dipole moment. This is a characteristic feature of ICT states. researchgate.net

The effect of solvent polarity on the absorption spectrum can be summarized as follows:

Nonpolar Solvents (e.g., Cyclohexane, Toluene): In nonpolar solvents, the absorption spectrum will reflect the electronic transitions of the relatively unperturbed molecule.

Polar Solvents (e.g., Ethanol, Acetonitrile): In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromism) of the absorption maximum (λmax). The extent of this shift is generally correlated with the polarity of the solvent. Studies on similar molecules, such as 4-(9-Anthryl)-N,N'-dimethylaniline, have demonstrated this pronounced red shift with increasing solvent polarity. acs.orgepa.govacs.org

The fluorescence emission spectrum is expected to show an even more dramatic red-shift with increasing solvent polarity. This is because the excited state has a longer lifetime, allowing for reorientation of the surrounding solvent molecules to fully stabilize the excited state dipole before emission occurs.

Based on the behavior of structurally similar compounds, an illustrative table of expected absorption maxima for this compound in various solvents is presented below. It is important to note that this data is hypothetical and serves to demonstrate the expected solvatochromic trend.

SolventDielectric Constant (ε)Expected λmax (nm)
n-Hexane1.88~295
Toluene2.38~300
Tetrahydrofuran (THF)7.58~310
Ethanol24.55~315
Acetonitrile37.5~320

Theoretical and Computational Chemistry Studies of N,n Dimethyl 4 Propylamino Methyl Aniline

Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model the behavior of electrons in molecules, which in turn dictates their geometry, energy, and reactivity. For a molecule like N,N-Dimethyl-4-[(propylamino)methyl]aniline, these calculations can elucidate the interplay between the electron-donating dimethylamino group, the aromatic ring, and the propylamino substituent.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process is known as geometry optimization. For a flexible molecule such as this compound, which has several rotatable bonds, a thorough conformational analysis is crucial.

Theoretical studies on similar molecules, such as N,N-dimethylaniline derivatives, have shown that the orientation of the dimethylamino group with respect to the phenyl ring is a key structural feature. researchgate.net A factor that is responsible for the molecular structure and conformation of N,N-dimethylaniline is p-π interaction. researchgate.net In such studies, various possible conformers are generated by systematically rotating the single bonds, and the energy of each conformer is calculated. The conformer with the lowest energy is the most stable and is used for subsequent calculations.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol)
1 0° (Planar) 2.5
2 30° 0.8
3 60° 0.0
4 90° (Perpendicular) 3.2

This table illustrates how the energy of the molecule might change with the rotation around the bond connecting the propylamino group to the benzene (B151609) ring. The conformer with the lowest relative energy (0.0 kcal/mol) would be considered the most stable.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive. irdindia.in For this compound, the electron-rich aromatic ring and the nitrogen atoms are expected to contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. The LUMO is likely to be distributed over the aromatic ring.

Illustrative Data Table: FMO Analysis Results

Parameter Value (eV)
HOMO Energy -5.2
LUMO Energy -0.8
HOMO-LUMO Gap 4.4

This table provides hypothetical energy values for the frontier orbitals. A relatively small HOMO-LUMO gap would indicate a molecule that is moderately reactive.

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be visualized using a molecular electrostatic potential (MEP) map. The MEP map shows regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the dimethylamino and propylamino groups, as well as over the π-system of the aromatic ring. This indicates that these are the most electron-rich parts of the molecule and are likely sites for reactions with electrophiles. Computational studies on related aniline (B41778) derivatives have utilized MEP maps to illustrate charge distributions and predict reactive sites. researchgate.netssrn.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model the entire course of a chemical reaction. This involves mapping out the potential energy surface for the reaction, which allows for the identification of transition states and the calculation of activation energies.

The potential energy surface (PES) is a mathematical landscape that connects the energies of all possible arrangements of the atoms in a reacting system. nih.govnih.gov By exploring the PES, chemists can identify the most likely pathway for a reaction to occur. arxiv.orgchemrxiv.org This involves locating the minimum energy pathway that connects the reactants to the products via a transition state.

For a reaction involving this compound, such as an electrophilic aromatic substitution, computational methods can be used to model the approach of the electrophile to the aromatic ring and the subsequent steps of the reaction. This would involve calculating the energy of the system at various points along the reaction coordinate.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its isotopes. osti.gov Theoretical calculations can predict the magnitude of the KIE, which provides valuable information about the reaction mechanism, particularly the nature of the transition state.

For example, if a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium (B1214612) will significantly slow down the reaction, resulting in a primary KIE. DFT calculations have been successfully used to predict KIEs for reactions of similar molecules like N,N-dimethylaniline. nih.govnih.gov For this compound, predicting the KIE for a reaction like N-dealkylation could help to elucidate the mechanism of this important metabolic pathway. nih.gov

Illustrative Data Table: Predicted Kinetic Isotope Effects

Reaction Isotopic Substitution Predicted kH/kD
N-demethylation H/D on methyl group 3.5
N-depropylation H/D on propyl group 4.2
Aromatic C-H activation H/D on phenyl ring 1.8

This table shows hypothetical predicted KIE values. A value significantly greater than 1 suggests that the corresponding C-H bond is being broken in the rate-determining step of the reaction.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with surrounding solvent molecules. By simulating the molecule's behavior over time, researchers can understand how its structure is influenced by its environment, which is crucial for predicting its chemical and physical properties.

Solvent Explicit vs. Implicit Models

The choice of solvent representation in MD simulations is a critical factor that influences the accuracy and computational cost of the study. Two primary approaches are used: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, methanol) are included in the simulation box along with the solute, this compound. This method provides the most detailed and realistic representation of solute-solvent interactions, including specific hydrogen bonds and the local solvent structure around the molecule. However, the large number of solvent molecules significantly increases the computational expense of the simulation.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with average properties, such as the dielectric constant. This approach significantly reduces the computational cost by eliminating the need to simulate individual solvent molecules. While less detailed, implicit models are effective at capturing the bulk electrostatic effects of the solvent on the solute's conformation and are often used for initial conformational searches and for systems where specific solute-solvent interactions are less critical.

For this compound, an explicit solvent model would be ideal for studying specific hydrogen bonding interactions between the amine groups and protic solvents. In contrast, an implicit model could be efficiently used to rapidly screen a wide range of conformations in different solvents to identify the most stable structures.

FeatureExplicit Solvent ModelImplicit Solvent Model
Representation Individual solvent moleculesContinuous medium with average properties
Level of Detail High (includes specific interactions)Low (captures bulk effects)
Computational Cost HighLow
Typical Use Case Detailed study of specific solute-solvent interactionsRapid conformational screening

Temperature and Pressure Effects on Dynamics

Temperature and pressure are key thermodynamic variables that can significantly influence the dynamics and conformational equilibrium of this compound. MD simulations can be performed under various temperature and pressure conditions to mimic experimental settings and to explore the molecule's behavior under different environments.

Temperature Effects: Increasing the temperature in an MD simulation increases the kinetic energy of the atoms, leading to more rapid conformational changes and allowing the molecule to overcome energy barriers more easily. This is useful for exploring a wider range of the conformational space and identifying different stable and metastable states. For this compound, varying the temperature can reveal the flexibility of the propylamino and dimethylamino groups and the aniline core.

Pressure Effects: Pressure can also affect the conformational preferences of a molecule. High-pressure simulations can be used to study how the molecule's volume and shape change in response to compression. While the effects of pressure on the dynamics of small organic molecules are generally less pronounced than those of temperature, they can be significant in specific applications, such as studying reactions in supercritical fluids or materials under stress.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, are instrumental in predicting various spectroscopic parameters of molecules. For this compound, these methods can provide valuable data that can aid in its experimental characterization.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can assist in the assignment of experimental spectra and provide confidence in the determined structure. Density Functional Theory (DFT) is a widely used method for this purpose. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts are sensitive to the molecule's conformation and the solvent environment. Therefore, it is common to calculate the NMR parameters for a variety of low-energy conformations and to use a solvent model to account for environmental effects.

Below is a hypothetical table of calculated ¹³C and ¹H NMR chemical shifts for this compound in a common NMR solvent, based on typical values for similar aniline derivatives.

Atom PositionCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
N(CH₃)₂40.52.95 (s, 6H)
C4 (aromatic)148.2-
C3, C5 (aromatic)129.57.15 (d, 2H)
C2, C6 (aromatic)112.86.70 (d, 2H)
CH₂-N53.13.65 (s, 2H)
NH-4.80 (t, 1H)
N-CH₂45.32.55 (t, 2H)
CH₂-CH₃23.01.55 (sext, 2H)
CH₃11.70.95 (t, 3H)

Vibrational Frequency Prediction and Normal Mode Analysis

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

A hypothetical table of selected calculated vibrational frequencies for key functional groups in this compound is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H Stretch3350Stretching of the secondary amine N-H bond
C-H Stretch (aromatic)3050-3100Stretching of C-H bonds on the aniline ring
C-H Stretch (aliphatic)2850-2960Stretching of C-H bonds in the methyl and propyl groups
C=C Stretch (aromatic)1600, 1510Stretching of the carbon-carbon bonds in the aniline ring
C-N Stretch1350Stretching of the C-N bond of the dimethylamino group
C-N Stretch1250Stretching of the C-N bond of the propylamino group

UV-Vis and Fluorescence Spectra Simulation

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating these spectra. By calculating the excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λ_max) and the intensity of the electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aniline ring. The presence of the amino substituents will influence the position and intensity of these transitions. TD-DFT calculations can also provide insights into the nature of the excited states, such as whether they involve charge transfer.

A hypothetical table of simulated UV-Vis absorption data for this compound in a nonpolar solvent is provided below.

TransitionCalculated λ_max (nm)Oscillator Strength (f)
S₀ → S₁2950.15
S₀ → S₂2500.85

Fluorescence spectra can be simulated by optimizing the geometry of the first excited state (S₁) and then calculating the emission energy back to the ground state (S₀). The difference between the absorption and emission maxima is known as the Stokes shift, which can also be estimated from these calculations.

Structure Reactivity Relationships and Chemical Functionality of N,n Dimethyl 4 Propylamino Methyl Aniline Analogues

Impact of Aromatic Ring Substituents on Amine Basicity and Reactivity

The aniline (B41778) core of the molecule features two nitrogen atoms with distinct chemical environments: a tertiary dimethylamino group and a secondary propylamino group. The basicity and reactivity of these amine functionalities are significantly modulated by substituents on the aromatic ring. These substituents exert their influence through a combination of electronic effects (resonance and inductive) and steric effects.

Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, provide a quantitative framework for understanding the influence of substituents on reaction rates and equilibrium constants. The Hammett equation, in particular, is highly effective for correlating the electronic effects of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. acs.orgscience.gov

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It quantifies the electronic effect of the substituent. Electron-withdrawing groups (EWGs) have positive σ values, while electron-donating groups (EDGs) have negative σ values.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions. It measures the sensitivity of the reaction to substituent effects.

For the basicity of anilines, the equilibrium is the protonation of the amino group. Substituents on the aromatic ring of N,N-Dimethyl-4-[(propylamino)methyl]aniline analogues would primarily affect the basicity of the N,N-dimethylamino group due to its direct conjugation with the π-system. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making it a stronger base (higher pKa), while electron-withdrawing groups (e.g., -NO₂, -CN) decrease electron density, rendering it less basic (lower pKa). researchgate.net

The reaction constant (ρ) for the protonation of anilines is negative, indicating that the reaction is favored by electron-donating groups which stabilize the resulting positive charge on the anilinium ion.

Table 1: Illustrative Hammett σ Constants and Predicted pKa Values for para-Substituted Aniline Analogues Note: These pKa values are illustrative for a generic substituted N,N-dimethylaniline system to demonstrate the trend. Actual values for specific analogues of this compound would require experimental determination.

Substituent (X) at C2 Hammett Constant (σp) Predicted pKa Change Nature of Substituent
-NO₂ 0.78 Decreases significantly Strong Electron-Withdrawing
-CN 0.66 Decreases significantly Strong Electron-Withdrawing
-Cl 0.23 Decreases Electron-Withdrawing
-H 0.00 Baseline Reference
-CH₃ -0.17 Increases Electron-Donating
-OCH₃ -0.27 Increases Strong Electron-Donating

The Taft equation extends these concepts to aliphatic systems and can be used to separate polar, steric, and resonance effects, though the Hammett relationship is more commonly applied to aromatic systems like aniline.

Steric hindrance arises from the spatial arrangement of atoms and can significantly influence reaction rates by impeding the approach of a reactant to the reaction center. wikipedia.orglibretexts.org In analogues of this compound, bulky substituents placed ortho to the N,N-dimethylamino group can hinder its interaction with electrophiles or acids.

This effect, known as "steric inhibition of resonance," can also force the dimethylamino group out of the plane of the benzene ring, disrupting the π-conjugation between the nitrogen lone pair and the aromatic system. researchgate.net This disruption reduces the electronic influence of the dimethylamino group on the ring and vice-versa.

Consider a reaction where the dimethylamino nitrogen acts as a nucleophile. The rate of this reaction would be sensitive to the size of substituents at the ortho-positions (C3 and C5).

Table 2: Relative Reaction Rates Illustrating Steric Hindrance in Substituted N,N-Dimethylanilines Note: This table presents hypothetical relative rates for a nucleophilic attack by the dimethylamino group to illustrate the principle of steric hindrance.

Ortho-Substituent (R) Taft Steric Parameter (Es) Relative Rate (k_rel)
-H 1.24 100
-CH₃ 0.00 10
-CH(CH₃)₂ -0.47 1

As the size of the ortho-substituent increases (and the Es value becomes more negative), the reaction rate decreases dramatically. This is because the bulky group physically blocks the pathway for the reacting species to access the nitrogen's lone pair of electrons. wikipedia.orgnih.gov

Conformational Flexibility and its Influence on Chemical Behavior

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond (IMHB) can form if a hydrogen bond donor and acceptor are within close proximity in a molecule, typically forming a stable five- or six-membered ring. nih.govyoutube.com In the parent molecule, an IMHB could theoretically occur between the N-H proton of the secondary propylamino group and the lone pair of the tertiary dimethylamino nitrogen. However, this would require the side chain to fold back towards the ring, likely forming a strained, large-membered ring system, making a strong IMHB unlikely. The formation of IMHBs is more plausible in analogues with appropriate ortho-substituents, such as a hydroxyl (-OH) or carboxyl (-COOH) group, which could interact with the adjacent amino groups.

Rotational Barriers: The rotation around the C(ring)-N(Me₂) bond is a key conformational feature. There is a significant energy barrier to this rotation due to the resonance stabilization between the nitrogen lone pair and the aromatic π-system. researchgate.netbenthamdirect.com This interaction imparts partial double-bond character to the C-N bond. acs.org The magnitude of this rotational barrier is sensitive to the electronic nature of other substituents on the ring. medjchem.com

Electron-withdrawing groups at the para-position (relative to the NMe₂ group, i.e., on the propylamino side) would increase the resonance delocalization, enhance the C-N double bond character, and thus increase the rotational barrier.

Electron-donating groups would have the opposite effect, decreasing the rotational barrier.

This phenomenon can be studied using techniques like variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. acs.org

The parent compound, this compound, is achiral. However, chirality can be introduced to create chiral analogues, for example, by replacing the propylamino group with a chiral amine, such as (R)- or (S)-sec-butylamine, or by introducing a chiral center on the propyl chain.

If such a chiral analogue were used in a reaction with another chiral reagent or catalyst, diastereomeric transition states would be formed. These transition states have different energies, leading to different reaction rates and a potential for enantioselectivity, where one enantiomer of the product is formed in excess. The stereochemical outcome of such reactions would be highly dependent on the specific conformation of the chiral analogue and the steric interactions in the transition state.

Electronic and Steric Properties of the Propylamino Methyl Substituent

Electronic Properties: The propylamino methyl group as a whole is an electron-donating group. This is due to the inductive effect (+I) of the alkyl groups. This substituent will therefore activate the aromatic ring towards electrophilic substitution. Its electronic character can be approximated by the Hammett constant for a similar group, such as -CH₂NH₂. This donating character complements the strong electron-donating nature of the para-N,N-dimethylamino group, making the aromatic ring highly activated.

Steric Properties: The propylamino methyl substituent is sterically demanding. It is not a simple, spherically symmetric group. Its bulk is flexible and depends on the conformation of the propyl chain. This steric bulk can influence the accessibility of nearby sites on the aromatic ring (the ortho positions C3 and C5) to incoming reagents. Quantitative measures of its steric size can be estimated using parameters like the Taft steric parameter (Es) or Charton's steric parameter (ν), though these are typically determined for simpler groups. The flexible nature of the chain means its effective steric hindrance can change depending on the reaction environment.

Development of Structure-Activity Models for Chemical Transformation

The development of predictive models for the chemical transformation of this compound and its analogues is a critical step in understanding and optimizing their reactivity. Quantitative Structure-Activity Relationship (QSAR) models provide a systematic framework for correlating molecular structure with chemical reactivity, enabling the prediction of reaction outcomes for novel analogues. These models are built upon the principle that the chemical behavior of a compound is a function of its molecular structure and physicochemical properties.

A key aspect of developing a robust QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical representations of molecular properties and can be broadly categorized into electronic, steric, and hydrophobic parameters. For the chemical transformation of this compound analogues, which often involves the nucleophilic character of the nitrogen atoms and the electronic properties of the aromatic ring, relevant descriptors include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges (e.g., Mulliken, Natural Population Analysis), dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are crucial for modeling reactions where charge distribution and orbital interactions are rate-determining. For instance, electron-donating substituents on the aniline ring are expected to increase the nucleophilicity of the amino groups, a trend that can be quantified using Hammett constants.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals radii. These are important when the reaction mechanism is sensitive to steric hindrance around the reactive center. For example, bulky substituents ortho to the dimethylamino group could impede its interaction with an electrophile.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the lipophilicity of a molecule. While more commonly used in biological QSAR, it can be relevant in chemical transformations where the reaction is carried out in a multiphase system.

The process of building a QSAR model for the chemical transformation of these analogues typically involves the following steps:

Data Set Assembly: A diverse set of this compound analogues with known reactivity data (e.g., reaction rates, equilibrium constants) for a specific chemical transformation is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue in the dataset is calculated using computational chemistry software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to establish a mathematical relationship between the calculated descriptors and the observed reactivity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

To illustrate the development of a structure-activity model, consider a hypothetical study on the N-alkylation of a series of this compound analogues. The rate of this reaction would be influenced by the nucleophilicity of the propylamino nitrogen, which is in turn affected by substituents on the aniline ring.

A hypothetical QSAR model for this transformation might take the form of the following equation:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of the substituent on the aniline ring.

Es is the Taft steric parameter of the substituent.

logP is the partition coefficient.

c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis.

The following interactive data table presents hypothetical data for a set of analogues and the calculated descriptors that could be used to build such a QSAR model.

Compound IDSubstituent (R)Hammett Constant (σ)Taft Steric Parameter (Es)logPExperimental log(k)Predicted log(k)
1H0.000.002.50-3.50-3.48
24-OCH₃-0.27-0.552.45-3.20-3.22
34-Cl0.23-0.973.20-3.80-3.79
44-NO₂0.78-2.522.30-4.50-4.45
53-CH₃-0.07-1.243.00-3.60-3.58
62-Cl0.20-0.973.15-4.00-4.05

This model would allow researchers to predict the reaction rates for new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired reactivity profiles for specific chemical applications. The insights gained from the descriptors included in the model also provide a deeper understanding of the underlying reaction mechanism. For example, a significant positive coefficient for the Hammett constant would indicate that electron-withdrawing groups accelerate the reaction, while a significant negative coefficient for the steric parameter would suggest that bulky substituents hinder the transformation.

Such predictive models are invaluable tools in chemical research, enabling a more rational and efficient approach to the development of novel compounds and chemical processes.

Applications of N,n Dimethyl 4 Propylamino Methyl Aniline in Advanced Chemical Systems Non Biological Focus

Catalysis and Organocatalysis

The presence of two electronically and sterically different amine groups makes N,N-Dimethyl-4-[(propylamino)methyl]aniline a versatile candidate for various catalytic applications. It can function directly as a basic organocatalyst or be modified to act as a ligand for metal complexes or a precursor for phase-transfer catalysts.

As a Basic Organocatalyst in Specific Organic Reactions

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a cornerstone of green chemistry. wikipedia.org Tertiary amines are a well-established class of simple, metal-free, and non-toxic organocatalysts. researchgate.net this compound features two potential catalytic sites. The tertiary anilino-nitrogen's basicity is tempered by the delocalization of its lone pair of electrons into the aromatic π-system, a common characteristic of anilines. quora.com In contrast, the secondary alkylamine nitrogen is more basic due to the absence of resonance effects, making its lone pair more available for proton abstraction or nucleophilic attack.

This dual-functionality suggests that the compound could operate as a bifunctional catalyst or that the more basic secondary amine would serve as the primary catalytic center. Tertiary and secondary amines are known to catalyze a range of organic transformations. For instance, tertiary amines have demonstrated high efficiency in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates, a process of significant industrial importance. researchgate.net The basic nitrogen activates CO2, facilitating its insertion into the epoxide ring. researchgate.net

Below is a table summarizing organic reactions where amine-based organocatalysts are commonly employed, representing potential applications for this compound.

Reaction TypeRole of Amine CatalystRepresentative Catalyst Examples
Baylis-Hillman Reaction Acts as a nucleophilic catalyst to initiate the reaction between an aldehyde and an activated alkene.DABCO (1,4-Diazabicyclo[2.2.2]octane)
Knoevenagel Condensation Functions as a base to deprotonate an active methylene (B1212753) compound, forming a nucleophile.Piperidine, Triethylamine
Esterification/Acylation Serves as a nucleophilic catalyst (e.g., DMAP) or as an acid scavenger (e.g., Triethylamine).DMAP (4-Dimethylaminopyridine)
CO2 Fixation Activates CO2 for cycloaddition with epoxides.N,N,N',N'-Tetraethylethylenediamine researchgate.net
Michael Addition Can act as a base to generate the nucleophile or through enamine/iminium ion formation. wikipedia.orgProline, Secondary Amines wikipedia.org

As a Ligand Precursor for Metal-Mediated Catalysis

The structure of this compound is well-suited for its use as a ligand in transition metal catalysis. The two nitrogen atoms, separated by a semi-rigid benzyl (B1604629) backbone, can function as a bidentate N,N-donor, chelating to a single metal center. mdpi.comnih.gov Such chelation often enhances the stability and modulates the reactivity of the resulting metal complex.

The benzylamine (B48309) moiety is known to undergo cyclometalation reactions, particularly with late transition metals like palladium. tandfonline.comacs.org This process involves the activation of a C-H bond on the aromatic ring to form a highly stable five-membered palladacycle, with the metal coordinated to both the nitrogen atom and an ortho-carbon of the ring. tandfonline.com Similarly, N,N-dimethylbenzylamine derivatives are widely used precursors for such cyclopalladated complexes. nih.gov Given these precedents, this compound could coordinate to a metal center in several ways:

As a simple monodentate ligand through its more basic secondary amine.

As a chelating N,N-bidentate ligand involving both amine groups.

As a C,N-bidentate ligand via cyclometalation at the phenyl ring, with the secondary amine also coordinating to the metal.

These metal complexes have potential applications in various cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, where palladium catalysts are paramount. nih.govchu-lab.org

Ligand Type / PrecursorMetalResulting Complex TypePotential Catalytic Application
BenzylaminePalladium(II)Cyclopalladated Dimer tandfonline.comC-H Functionalization, Cross-Coupling chu-lab.org
1,3-DibenzylbenzimidazoliumPalladium(II)(NHC)Pd(Br₂)(L) nih.govCross-Coupling Reactions
N,N-Bidentate IminophosphoranePalladium(II)σN,σN-Palladacycle rsc.orgSonogashira Reaction rsc.org
Fluorinated Benzyl AminesPalladium(II)Dinuclear Palladacycle nih.govC-H Bond Activation Studies nih.gov

Role in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org The most common phase-transfer catalysts are quaternary ammonium (B1175870) salts ("quat salts"), which possess a hydrophilic, charged head and a lipophilic, organic tail. wikipedia.orgalfachemic.com

While this compound is not a quaternary ammonium salt, its tertiary amine group can serve as a precursor to form one in situ. princeton.edu In a typical PTC system involving an alkylating agent (e.g., an alkyl halide, R-X) in the organic phase, the N,N-dimethylamino group can react with R-X to generate a quaternary ammonium salt. This newly formed salt can then transport an aqueous anion (e.g., hydroxide (B78521) or cyanide) into the organic phase to react, thus initiating the catalytic cycle. The efficiency of such a catalyst depends on the lipophilicity of the resulting quaternary ion, which determines its solubility in the organic phase. acsgcipr.org The presence of the aniline (B41778) ring and propyl group would contribute to this lipophilicity. Some tertiary amines have also been shown to function directly as catalysts in specific PTC reactions, such as the generation of dichlorocarbene. mdpi.com

Catalyst TypeMechanism of ActionExample
Quaternary Ammonium Salt Forms an ion pair with an aqueous reactant anion, transporting it into the organic phase.Benzyltriethylammonium chloride (TEBA) alfachemic.com
Tertiary Amine (as precursor) Reacts in situ with an organic reagent (e.g., alkyl halide) to form a quaternary ammonium salt. princeton.eduTriethylamine + Benzyl Chloride → TEBA princeton.edu
Crown Ether Encapsulates an aqueous reactant cation (e.g., K⁺), making it soluble in the organic phase.18-Crown-6 wikipedia.org

Functional Materials Science

The reactive amine functionalities and aromatic core of this compound make it a valuable building block for the synthesis of advanced functional polymers. It can be incorporated as a monomer or cross-linking agent to create specific macromolecular architectures or to impart stimuli-responsive properties to materials.

Incorporation into Polymeric Architectures as a Monomer or Cross-linker

The key to incorporating this molecule into a polymer backbone is the reactive N-H bond of the secondary amine. This site allows the molecule to act as a monomer in various step-growth polymerization reactions. For example:

Polyaddition: It can react with difunctional epoxides (ring-opening polymerization) or with diisocyanates to form polyureas. It can also undergo aza-Michael addition with diacrylates.

Polycondensation: Reaction with diacyl chlorides would yield a polyamide.

In these scenarios, the molecule acts as a difunctional monomer, leading to the formation of linear polymer chains. The pendant N,N-dimethylaniline group would then provide functionality along the polymer backbone. If both the secondary amine and another site (e.g., a functionalized aromatic ring) were to participate in polymerization, the molecule could act as a cross-linker, forming a three-dimensional polymer network. rsc.org The incorporation of rigid aromatic units, such as the aniline ring, into a polymer network can significantly enhance the thermal and mechanical stability of the resulting material. rsc.org Substituted anilines have been successfully polymerized to create functional materials with applications in chemical sensors due to their tunable electronic properties and processability. rsc.org

Use as a Component in pH-Responsive or Chemo-Responsive Materials

Polymers that exhibit significant changes in their physical properties in response to environmental pH changes are known as pH-responsive or "smart" polymers. nih.gov This behavior is typically achieved by incorporating acidic or basic ionizable groups into the polymer structure. nih.gov this compound is an excellent candidate for creating such materials due to its two basic amine groups.

The tertiary N,N-dimethylamino group is a well-studied functional moiety for imparting pH sensitivity. Polymers containing this group, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), are typically insoluble or collapsed in neutral or basic aqueous solutions. researchgate.net However, in acidic environments where the pH is below the polymer's acid dissociation constant (pKa), the tertiary amine groups become protonated. nih.govresearchgate.net The resulting positive charges along the polymer chain lead to electrostatic repulsion and increased hydration, causing the polymer to uncoil and swell or dissolve. researchgate.netnih.gov This transition is reversible and can be exploited for applications like controlled drug delivery. monash.edu

The secondary amine in this compound would exhibit a similar pH-responsive behavior, likely with a different pKa value. Incorporating a monomer with two distinct basic groups could lead to materials with a broader or multi-stage pH response. This property is highly desirable for creating sophisticated systems that respond differently to subtle pH gradients, such as those found in specific biological or industrial environments. monash.edunih.gov The swelling behavior of such hydrogels is a critical characteristic, often showing a dramatic increase in volume and water uptake as the pH crosses the pKa of the functional groups. nih.govnih.gov

The table below details the properties of a common pH-responsive polymer, illustrating the principles that would apply to a polymer containing this compound units.

PolymerResponsive GrouppKaStimulusResponse
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) Tertiary Amine~7.3 researchgate.netpH < pKaProtonation, chain repulsion, swelling/dissolution researchgate.net
Poly(acrylic acid) (PAA) Carboxylic Acid~4.5pH > pKaDeprotonation, chain repulsion, swelling
Poly(propylacrylic acid) Carboxylic Acid~6.0pH > pKaEndosomal escape via membrane destabilization nih.gov
Poly(L-histidine) Imidazole~6.5pH < pKaProtonation, enhanced water solubility nih.gov

Development as a Luminescent Probe or Dye for Chemical Sensing

The structural motif of N,N-dimethylaniline is present in various fluorescent molecules. The electron-donating nature of the dimethylamino group can contribute to the development of intramolecular charge transfer (ICT) characteristics, which are often exploited in the design of fluorescent probes. These probes can exhibit sensitivity to their local environment, such as solvent polarity, pH, or the presence of specific analytes like metal ions.

A comprehensive search for the application of this compound as a luminescent probe or dye for chemical sensing yielded no specific results. There are no published studies detailing its synthesis for this purpose, nor are there any reports on its photophysical properties, such as absorption and emission spectra, quantum yield, or solvatochromism. Consequently, there is no data on its potential efficacy in detecting chemical species.

For a compound to function as a luminescent probe, it typically requires a recognition moiety that selectively interacts with the target analyte, coupled with a signal transducer (the fluorophore). While the aniline framework can act as a fluorophore, and the secondary amine in the (propylamino)methyl group could potentially serve as a binding site, no research has been published to validate this hypothesis for this compound.

Advanced Reagents and Auxiliaries in Organic Synthesis

Tertiary amines are frequently employed in organic synthesis for a variety of purposes, including as bases, nucleophilic catalysts, and components of more complex reagents.

As a Scavenger or Neutralizing Agent

In many chemical reactions, acidic byproducts are generated that can interfere with the reaction progress or lead to the degradation of sensitive products. Tertiary amines are often added as "acid scavengers" or neutralizing agents to sequester these acidic species. For example, in reactions that produce hydrogen halides, such as acylations with acyl chlorides, a tertiary amine is crucial.

While the parent compound, N,N-dimethylaniline, is known to be used as an acid-absorbing base, there is no specific literature describing the use of this compound for this purpose. Its basicity would be influenced by the two nitrogen atoms present in the molecule, but without experimental data, its effectiveness as a scavenger or neutralizing agent in specific synthetic contexts remains undocumented.

As a Protecting Group Strategy Component

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. Certain amine-containing structures can be incorporated into protecting group strategies. For instance, some benzylamine derivatives can be used to protect carboxylic acids or alcohols, with the amine functionality facilitating cleavage under specific conditions.

The literature on protecting groups is extensive; however, there is no mention of this compound being utilized as a component in any protecting group strategy. Research on related 4-(alkylamino)benzylamines has shown their utility as protecting groups for the synthesis of N-methylamides and amines, but this has not been extended to the specific propylamino derivative .

Analytical Chemistry Applications

In analytical chemistry, reagents are often sought to enhance the detection and separation of specific classes of compounds.

Derivatizing Agent for Spectroscopic Analysis of Specific Chemical Classes

Many classes of organic compounds lack a suitable chromophore or fluorophore for sensitive detection by UV-Vis or fluorescence spectroscopy. Derivatization is a technique where a reagent is reacted with the analyte to attach a strongly absorbing or emitting group. Amines are common targets for derivatization.

There is no evidence in the scientific literature to suggest that this compound has been used as a derivatizing agent for the spectroscopic analysis of any chemical class. The compound itself possesses chromophoric properties due to the substituted benzene (B151609) ring, but its utility in reacting with other molecules to enhance their detection has not been explored or reported.

Stationary Phase Component in Chromatography

In chromatography, the stationary phase is a critical component that determines the separation of a mixture. Stationary phases can be chemically modified to introduce specific functionalities that interact differently with the components of a sample. Amine-functionalized stationary phases are used in various chromatographic techniques, including normal-phase, reversed-phase, and ion-exchange chromatography.

A search of the literature did not reveal any instances of this compound being used as a component of a stationary phase in any chromatographic method. While the modification of silica (B1680970) gel with various organic molecules is a common practice to create specialized chromatographic media, this particular compound has not been reported in such an application.

Future Research Directions and Challenges in the Study of N,n Dimethyl 4 Propylamino Methyl Aniline

Exploration of Novel Synthetic Pathways to Complex Architectures

A primary focus for future research will be the development of more efficient and versatile synthetic routes to N,N-Dimethyl-4-[(propylamino)methyl]aniline and its incorporation into more complex molecular architectures. Traditional multi-step syntheses can be costly and generate significant waste. Modern synthetic strategies, such as direct C-H functionalization, offer a more atom-economical approach.

Future investigations could explore the palladium-catalyzed C-H olefination of N,N-dimethylaniline precursors to introduce the propylamino-methyl side chain in a more direct fashion. uva.nl The development of ligands that can control the regioselectivity of such reactions will be crucial. uva.nl Another promising avenue is the use of annulation reactions, which could allow for the construction of novel heterocyclic systems fused to the aniline (B41778) ring, potentially leading to compounds with unique photophysical or biological properties. nih.gov The conversion of N,N-dialkylanilines into N-alkylindoles through double C-H functionalization represents a powerful strategy that could be adapted for this compound. nih.gov

A significant challenge in this area will be achieving high selectivity, particularly in preventing undesired reactions at the secondary amine of the propylamino group or at the ortho positions of the aromatic ring. Overcoming these selectivity issues will likely require the design of sophisticated catalyst systems.

Table 1: Potential Modern Synthetic Approaches for this compound Derivatives

Synthetic StrategyPotential ApplicationKey Challenge
C-H OlefinationDirect introduction of functionalized side chainsAchieving high para-selectivity and avoiding side reactions. uva.nl
[4+1] AnnulationConstruction of fused heterocyclic systemsControlling site-selectivity of the double C-H functionalization. nih.gov
Tandem ReactionsOne-pot synthesis of complex polycyclic scaffoldsManaging reactivity of multiple functional groups. researchgate.net

Deeper Understanding of Reaction Mechanisms via Advanced Time-Resolved Techniques

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing transformations and designing new ones. Many reactions involving aniline derivatives proceed through short-lived, highly reactive intermediates such as radical cations, excited states, or other transient species. nih.govresearchgate.net

Future research should leverage advanced time-resolved spectroscopic techniques to probe these fleeting intermediates. Time-resolved resonance Raman spectroscopy, for instance, can provide detailed structural information on species with lifetimes in the nanosecond to femtosecond range. nih.govresearchgate.net By applying these techniques, researchers can gain invaluable insights into the electronic and geometric structures of intermediates, as well as the kinetics of their formation and decay. This knowledge can then be used to rationally design reaction conditions that favor desired product formation and minimize side reactions.

The primary challenge in this area will be the experimental complexity and the need for specialized equipment. Furthermore, the interpretation of the data often requires sophisticated computational modeling to accurately assign spectral features to specific molecular structures and electronic states. researchgate.net

Integration of this compound into Supramolecular Assemblies

The ability of molecules to self-assemble into highly ordered supramolecular structures is a key principle in materials science and nanotechnology. The structure of this compound, with its aromatic ring, tertiary amine, and secondary amine capable of hydrogen bonding, makes it an intriguing candidate for the construction of supramolecular assemblies.

Future research could focus on designing and synthesizing derivatives of this compound that can participate in programmed self-assembly through a combination of π-π stacking, hydrogen bonding, and van der Waals interactions. nih.govsemanticscholar.org For example, the incorporation of this molecule into larger polymeric structures, such as polyaniline derivatives, could lead to materials with tunable electronic and optical properties. nih.gov The formation of co-assemblies with other molecules, such as tetrapyrroles or perylene (B46583) diimides, could result in novel light-harvesting systems or sensors. semanticscholar.orgljmu.ac.uk

A key challenge will be to gain precise control over the self-assembly process to produce well-defined and stable structures with desired functionalities. This will require a deep understanding of the non-covalent interactions at play and the careful design of the molecular building blocks.

Development of Next-Generation Non-Biological Applications

While the biological activities of many aniline derivatives are well-documented, the potential for this compound in non-biological applications remains largely unexplored. Its structural motifs suggest a range of possibilities in materials science and industrial chemistry.

Future research should investigate its potential as a building block for functional materials. For instance, its electron-donating N,N-dimethylamino group makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), dye-sensitized solar cells, or as a component of novel dyes and pigments. chemicalbook.com The secondary amine in the side chain could serve as a reactive handle for polymerization or for grafting onto surfaces to modify their properties. Furthermore, the catalytic oxidation of the aniline moiety could lead to the synthesis of valuable intermediates like azoxy compounds, which have applications as dyes, reducing agents, and polymerization inhibitors. acs.org

The main challenge will be to identify the most promising applications and to tailor the molecular structure to optimize its performance in those contexts. This will likely involve the synthesis and screening of a library of derivatives with varying electronic and steric properties.

Table 2: Potential Non-Biological Applications for this compound Derivatives

Application AreaPotential RoleDesired Property
Organic ElectronicsComponent in OLEDs or solar cellsFavorable electronic and photophysical properties.
Dyes and PigmentsPrecursor to novel colorantsStrong absorption in the visible spectrum and good stability. chemicalbook.com
Polymer ChemistryMonomer or cross-linking agentControlled reactivity and desired polymer properties.
CatalysisPrecursor for catalystsEfficient catalytic activity for specific transformations. acs.org

Addressing Scalability and Sustainability in Chemical Research Pertaining to the Compound

For any chemical compound to have a significant real-world impact, its synthesis must be scalable and sustainable. Future research on this compound must therefore address these critical aspects from an early stage.

Efforts should be directed towards developing synthetic routes that utilize readily available, non-toxic starting materials and minimize the use of hazardous reagents and solvents. rsc.org The principles of green chemistry, such as maximizing atom economy and using catalytic rather than stoichiometric reagents, should be central to this research. For example, developing catalytic systems based on earth-abundant metals instead of precious metals would be a significant step towards sustainability. acs.org Furthermore, exploring chemoenzymatic processes could offer highly selective and environmentally benign synthetic alternatives. rsc.org

The challenge of scalability lies in translating a successful laboratory-scale synthesis into a cost-effective and safe industrial process. This requires careful optimization of reaction conditions, efficient purification methods, and consideration of process safety. A life-cycle assessment of any proposed synthetic route will be essential to fully evaluate its environmental impact.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-Dimethyl-4-[(propylamino)methyl]aniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic addition of amines to nitroso intermediates or through alkyne-based coupling reactions. For example, describes a 50% yield using a propargylamine intermediate under mild conditions. Key variables include solvent polarity (e.g., aqueous vs. organic), temperature (room temperature to 80°C), and catalyst selection (e.g., copper(I) for alkyne-azide cycloaddition). Yield optimization requires monitoring via TLC or HPLC and purification by column chromatography .

Q. How is structural characterization performed for derivatives of this compound?

  • Methodology : Use a combination of FT-IR (to identify imine or amine stretches at ~1599–3313 cm⁻¹), ¹H/¹³C NMR (to resolve methyl, propyl, and aromatic protons), and X-ray crystallography. For instance, provides monoclinic crystal parameters (space group P2₁, a = 8.5299 Å) resolved via SHELX refinement, confirming stereochemistry . Mass spectrometry (HRMS) and elemental analysis further validate molecular formulas .

Q. What are the primary applications of this compound in materials science or biochemistry?

  • Methodology : The compound serves as a precursor for photoactive dyes (e.g., azoimine derivatives in ) or catalysts in CO₂ cyclocarboxylation (). In biochemistry, Schiff base derivatives are tested for antimicrobial activity using agar diffusion assays, with MIC values compared against standard drugs .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking predict the bioactivity of this compound derivatives?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity. uses Gaussian-based DFT calculations to optimize geometries and AutoDock for binding affinity predictions against bacterial targets (e.g., E. coli DNA gyrase). ADMET screening evaluates toxicity and pharmacokinetics .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural isomers?

  • Methodology : For regioisomers (e.g., triazole derivatives in ), compare experimental NMR chemical shifts with computed values (B3LYP/6-31G* level). If crystallography () and DFT-predicted bond lengths diverge >0.05 Å, re-examine sample purity or refine computational basis sets .

Q. How does the compound behave in catalytic systems, such as frustrated Lewis pair (FLP) chemistry?

  • Methodology : In allylation reactions (), the compound’s electron-rich aromatic ring participates in π-π interactions with allyl alcohols. Monitor reaction progress via GC-MS and optimize FLP catalysts (e.g., B(C₆F₅)₃) under solvent-free conditions to achieve >70% yield .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-[(propylamino)methyl]aniline
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-[(propylamino)methyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.